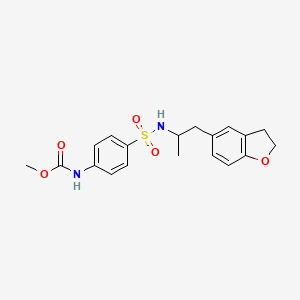

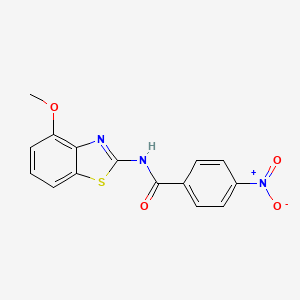

methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, the structure of 2,3-dihydrobenzofuran has a molecular weight of 134.1751 .

Chemical Reactions Analysis

Benzofuran compounds have been found to have a wide range of biological and pharmacological applications, making them potential natural drug lead compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the structure of 2,3-dihydrobenzofuran has a molecular weight of 134.1751 .

Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Hydroarylation and One-Pot Twofold Unsymmetrical C-H Functionalization

Research highlights the utilization of a methyl phenyl sulfoximine (MPS) directing group in ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives. This process facilitates the synthesis of dihydrobenzofurans and indolines, showcasing the compound's potential in complex chemical synthesis and functionalization strategies. One-pot, unsymmetrical, twofold C-H functionalization involving both C-C and intermolecular C-C/C-N bond formations under a unified set of catalytic conditions illustrates its versatility in organic synthesis (Ghosh et al., 2016).

Electrochemical and Chromatographic Attributes of Anthelmintic Drugs

A study on albendazole, a drug structurally related to the specified compound, explores its electrochemical oxidation characteristics and the formation of metabolites such as albendazole sulfoxide (ASOX) and oxfendazole (OFZ). This research provides insights into the electrochemical behavior of benzimidazole derivatives, which could inform studies on similar compounds regarding their stability, degradation, and potential metabolite formation (Gibson et al., 2016).

Novel Structures Derived from Benzimidazole as Anti-Helicobacter pylori Agents

Derivatives of benzimidazole, sharing functional similarities with the compound , have been investigated for their activity against Helicobacter pylori. This study showcases the potential of such compounds in the development of novel anti-H. pylori agents, highlighting the therapeutic applications of benzofuran and benzimidazole derivatives in combating bacterial infections (Carcanague et al., 2002).

Synthesis and Antihypertensive Activity

Research on the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives and their pharmacological screening for antihypertensive α-blocking activity illuminates the compound's potential in medicinal chemistry, particularly in developing treatments for hypertension. This study exemplifies the broader implications of utilizing carbamate derivatives in drug discovery and development (Abdel-Wahab et al., 2008).

Wirkmechanismus

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to have a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that the compound may interact with its targets to induce changes in neurotransmitter release.

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl N-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(11-14-3-8-18-15(12-14)9-10-26-18)21-27(23,24)17-6-4-16(5-7-17)20-19(22)25-2/h3-8,12-13,21H,9-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYPDVWUHNHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)

![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)

![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)

![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)